2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride 2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride
Brand Name: Vulcanchem
CAS No.: 100311-09-9
VCID: VC20831935
InChI: InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H
SMILES: CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-]
Molecular Formula: C18H31ClN2O3
Molecular Weight: 358.9 g/mol

2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride

CAS No.: 100311-09-9

Cat. No.: VC20831935

Molecular Formula: C18H31ClN2O3

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride - 100311-09-9

Specification

CAS No. 100311-09-9
Molecular Formula C18H31ClN2O3
Molecular Weight 358.9 g/mol
IUPAC Name 2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride
Standard InChI InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H
Standard InChI Key LQXYIGKYIURAAX-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-]
Canonical SMILES CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator